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Compound Name: Vat Red 10

Cat. No.: B1668950 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Vat Red
10 (C.I. 67000; CAS 2379-79-5), a synthetic anthraquinone dye. While specific, publicly

available, high-resolution spectra for Vat Red 10 are limited, this document compiles and

extrapolates key spectroscopic data based on the known characteristics of anthraquinone dyes

and related compounds. The information herein is intended to support research, development,

and quality control activities involving this compound.

Introduction to Vat Red 10
Vat Red 10, a member of the anthraquinone class of dyes, is known for its vibrant red hue and

is utilized in various industrial applications, including textile dyeing.[1][2] Its pigment form is

designated as Pigment Red 196.[1][2] The core chemical structure is based on anthraquinone,

a tricyclic aromatic ketone, which forms the basis for its chromophoric properties.[1] The

molecular formula for Vat Red 10 is C₂₉H₁₄N₂O₅.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions

within a molecule. For anthraquinone dyes like Vat Red 10, the absorption of ultraviolet and

visible light is primarily due to π → π* and n → π* electronic transitions within the conjugated

system of the anthraquinone core.
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Expected Spectroscopic Data:

Based on the general spectroscopic properties of red anthraquinone dyes, the UV-Vis spectrum

of Vat Red 10 in a suitable organic solvent is expected to exhibit characteristic absorption

bands.

Wavelength Region (nm) Expected Absorption Transition Type

~250-300 Strong π → π

~320-380 Moderate π → π

~450-550 Strong (λmax) n → π* and charge-transfer

Note: The exact position and intensity of these bands can be influenced by the solvent used

and the specific substitution pattern on the anthraquinone structure.

Experimental Protocol for UV-Vis Spectroscopy
The following outlines a general procedure for obtaining a UV-Vis spectrum of a vat dye like Vat
Red 10.

Instrumentation:

A dual-beam UV-Vis spectrophotometer is recommended for accurate measurements.

Sample Preparation:

Solvent Selection: Due to the low aqueous solubility of Vat Red 10, a suitable organic

solvent such as ethanol, methanol, or dimethylformamide (DMF) should be used.

Solution Preparation: Prepare a dilute stock solution of Vat Red 10 in the chosen solvent.

The concentration should be adjusted to yield an absorbance reading in the optimal range of

the instrument (typically 0.1 to 1.0 AU).

Blank Preparation: Use the pure solvent as a blank to zero the spectrophotometer.

Measurement Procedure:
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Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for

stable readings.

Set the desired wavelength range for the scan (e.g., 200-800 nm).

Fill a clean quartz cuvette with the blank solvent and place it in the reference beam path. Fill

another quartz cuvette with the sample solution and place it in the sample beam path.

Perform a baseline correction with the blank solvent.

Acquire the absorbance spectrum of the sample.

Identify the wavelength of maximum absorbance (λmax) and any other significant peaks.

Workflow for UV-Vis Spectroscopy:

Sample Preparation

Spectrophotometer Measurement Data Analysis

Dissolve Vat Red 10
in organic solvent

Prepare blank
(pure solvent)

Calibrate with blank Measure sample absorbance Identify λmax and
characteristic peaks

Click to download full resolution via product page

UV-Vis Spectroscopy Workflow

Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a

molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Spectroscopic Data:
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The IR spectrum of Vat Red 10 is expected to show characteristic absorption bands

corresponding to the functional groups of its anthraquinone structure.

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3400 - 3200 N-H Stretching

3100 - 3000 Aromatic C-H Stretching

1680 - 1650 C=O (quinone) Stretching

1620 - 1580 C=C (aromatic) Stretching

1580 - 1500 N-H Bending

1300 - 1000 C-N, C-O Stretching

Experimental Protocol for IR Spectroscopy
For a solid sample like Vat Red 10 (or Pigment Red 196), the Attenuated Total Reflectance

(ATR) or Potassium Bromide (KBr) pellet method are common for obtaining an IR spectrum.

Instrumentation:

A Fourier Transform Infrared (FTIR) spectrometer. An ATR accessory is often convenient.

Sample Preparation (ATR Method):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the powdered Vat Red 10 sample directly onto the ATR crystal.

Apply pressure using the ATR's pressure arm to ensure good contact between the sample

and the crystal.

Sample Preparation (KBr Pellet Method):

Thoroughly grind a small amount of the Vat Red 10 sample (1-2 mg) with approximately 100-

200 mg of dry KBr powder in an agate mortar and pestle.
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Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

Measurement Procedure:

Place the prepared sample (ATR unit or KBr pellet holder) into the sample compartment of

the FTIR spectrometer.

Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

Collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the absorbance or transmittance spectrum.

Identify the characteristic absorption peaks and assign them to the corresponding functional

groups.

Workflow for FTIR Spectroscopy (ATR Method):

Sample Preparation

FTIR Measurement Data Analysis

Place powdered sample
on ATR crystal Apply pressure

Collect sample spectrumCollect background spectrum Identify characteristic
absorption bands

Click to download full resolution via product page

FTIR Spectroscopy Workflow

Conclusion
The spectroscopic data and protocols presented in this guide provide a foundational

understanding of the characteristics of Vat Red 10. While experimentally obtained spectra for
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this specific compound are not readily available in public databases, the provided information,

based on the well-established principles of UV-Vis and IR spectroscopy for anthraquinone

dyes, serves as a valuable resource for researchers and professionals. For critical applications,

it is recommended to obtain experimental spectra on a reference sample of Vat Red 10.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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